1H-Indazol-3-ylacetaldehyde 1H-Indazol-3-ylacetaldehyde
Brand Name: Vulcanchem
CAS No.: 121044-74-4
VCID: VC21329601
InChI: InChI=1S/C9H8N2O/c12-6-5-9-7-3-1-2-4-8(7)10-11-9/h1-4,6H,5H2,(H,10,11)
SMILES: C1=CC2=C(NN=C2C=C1)CC=O
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

1H-Indazol-3-ylacetaldehyde

CAS No.: 121044-74-4

Cat. No.: VC21329601

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

1H-Indazol-3-ylacetaldehyde - 121044-74-4

Specification

CAS No. 121044-74-4
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 2-(2H-indazol-3-yl)acetaldehyde
Standard InChI InChI=1S/C9H8N2O/c12-6-5-9-7-3-1-2-4-8(7)10-11-9/h1-4,6H,5H2,(H,10,11)
Standard InChI Key OZPFBMLMPPTJOW-UHFFFAOYSA-N
SMILES C1=CC2=C(NN=C2C=C1)CC=O
Canonical SMILES C1=CC2=C(NN=C2C=C1)CC=O

Introduction

Chemical Properties and Structure

1H-Indazol-3-ylacetaldehyde features an indazole core (a bicyclic aromatic heterocycle containing a fused benzene and pyrazole ring) with an acetaldehyde group at the 3-position. This structural arrangement contributes to its unique chemical properties and reactivity profile .

Basic Chemical Information

PropertyInformation
Chemical FormulaC9H8N2O
Molecular Weight160.17 g/mol
CAS Registry Number121044-74-4
IUPAC Name2-(1H-indazol-3-yl)acetaldehyde
Synonyms1H-Indazol-3-ylacetaldehyde; 1H-Indazole-3-acetaldehyde
Standard InChIInChI=1S/C9H8N2O/c12-6-5-9-7-3-1-2-4-8(7)10-11-9/h1-4,6H,5H2,(H,10,11)
InChI KeyOZPFBMLMPPTJOW-UHFFFAOYSA-N
Canonical SMILESC1=CC2=C(NN=C2C=C1)CC=O

Physical Properties

The compound exists as a solid at room temperature with the following physical characteristics :

PropertyValue
AppearanceSolid (typically light yellow to white)
Melting PointNot explicitly provided in literature
Boiling PointEstimated at higher temperatures (similar indazole derivatives ~348.8°C at 760 mmHg)
SolubilitySoluble in organic solvents (DMSO, DMF, methanol)
StabilitySubject to hydrolysis in aqueous conditions
Purity (Commercial)Typically ≥95%

Structural Features

The structure of 1H-Indazol-3-ylacetaldehyde incorporates several key features that influence its reactivity :

  • The indazole core consists of a benzene ring fused to a pyrazole ring

  • A reactive acetaldehyde group (-CH₂CHO) at the 3-position

  • An N-H group at the 1-position that can participate in hydrogen bonding

  • A nitrogen-nitrogen bond within the five-membered ring

  • Aromatic character contributing to stability and specific reaction pathways

Synthesis Methods

Several synthetic strategies have been developed to access 1H-Indazol-3-ylacetaldehyde and closely related derivatives. These approaches typically involve either direct functionalization of the indazole core or construction of the indazole ring system with appropriate functional groups already in place.

Direct Synthesis Approaches

One efficient method for accessing 1H-indazole-3-carboxaldehyde derivatives, which are structurally related to 1H-Indazol-3-ylacetaldehyde, involves nitrosation of indoles under mild conditions :

  • The process begins with indole derivatives

  • Nitrosation occurs in a slightly acidic environment

  • The reaction proceeds under very mild conditions

  • Both electron-rich and electron-deficient indoles can be converted into 1H-indazole-3-carboxaldehydes

  • This serves as a key intermediate for further functionalization to access 1H-Indazol-3-ylacetaldehyde

Novel N-N Bond Forming Reactions

Recent innovations in synthesis include cascade N-N bond forming reactions for the preparation of indazole acetic acid derivatives, which can be used as precursors to 1H-Indazol-3-ylacetaldehyde :

  • The process begins with 3-amino-3-(2-nitroaryl)propanoic acids

  • Heating with an appropriate nucleophile/solvent under basic conditions

  • The reaction tolerates various functional groups and electronic effects

  • This approach provides access to three distinct indazole acetic acid derivatives

  • Reduction of the acid derivatives can yield the corresponding acetaldehyde compounds

Research Applications

1H-Indazol-3-ylacetaldehyde and its derivatives have garnered significant interest across multiple research fields, particularly in medicinal chemistry and pharmaceutical development.

Medicinal Chemistry Applications

The indazole scaffold has become increasingly important in drug discovery efforts, with 1H-Indazol-3-ylacetaldehyde serving as a valuable intermediate :

  • Used in the synthesis of kinase inhibitors

  • Serves as a building block for anticancer compounds

  • Provides a scaffold for developing anti-inflammatory agents

  • Functions as a key intermediate in the synthesis of compounds with antimicrobial properties

  • Forms the basis for biologically active compounds targeting various therapeutic areas

Synthetic Utility

As a versatile intermediate, 1H-Indazol-3-ylacetaldehyde offers numerous opportunities for further functionalization :

  • The aldehyde group can participate in condensation reactions

  • The indazole N-H can be alkylated to produce N-substituted derivatives

  • The acetaldehyde side chain provides opportunities for oxidation, reduction, or other transformations

  • The aromatic ring system can undergo various substitution reactions

  • The compound can be incorporated into more complex molecular architectures

Biological Activities of Indazole Derivatives

While specific biological data on 1H-Indazol-3-ylacetaldehyde itself is limited in the search results, related indazole derivatives demonstrate significant biological activities that highlight the importance of this structural class.

Anticancer Properties

Recent research has revealed promising anticancer activities for various indazole derivatives :

  • Compound 6o (a 1H-indazole-3-amine derivative) demonstrated an IC₅₀ value of 5.15 μM against the K562 chronic myeloid leukemia cell line

  • The same compound showed selectivity toward cancer cells versus normal cells (HEK-293, IC₅₀ = 33.2 μM)

  • Mechanistic studies suggest these compounds may affect apoptosis and cell cycle regulation

  • They potentially inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner

  • Structure-activity relationship studies indicate the importance of specific substitution patterns on the indazole core

Other Biological Activities

Indazole derivatives also exhibit a range of other biological activities that make them valuable scaffolds in medicinal chemistry :

  • Antifungal properties against Candida species

  • Anti-inflammatory activities

  • Potential as kinase inhibitors

  • Applications in neuropharmacology

  • Utility in developing treatments for various disease states

Regulatory Status

The compound 1H-Indazol-3-ylacetaldehyde has been included in regulatory documents, suggesting monitoring or control of this substance in certain contexts :

  • Appears in North Carolina General Assembly Bill 330 (2025)

  • Listed among controlled substance analog provisions

  • Specifically referenced in relation to substituted indazole acetaldehydes

  • Regulatory focus appears related to structurally derived compounds

  • Indicates potential concerns regarding derivatives that may have psychoactive properties

Supplier InformationProduct Specifications
PurityMinimum 95%
Package SizesTypically available in research quantities (5-50 mg)
Catalog ReferencesVarious catalog numbers depending on supplier
Storage RequirementsStore in cool, dry conditions; protect from light
Safety ClassificationWarning (potential hazards include H302, H315, H319, H332, H335)

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